molecular formula C10H11NO3S2 B2812458 N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide CAS No. 2034439-78-4

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide

Cat. No. B2812458
CAS RN: 2034439-78-4
M. Wt: 257.32
InChI Key: UKBUDEIFGXFTOR-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.32. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, such as N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is characterized by a thiophene ring attached to a furan ring via a methylene bridge, and a methanesulfonamide group attached to the methylene bridge.

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, have been investigated as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from corrosion makes them valuable for applications in materials science and engineering .

Organic Semiconductors

The thiophene ring system plays a crucial role in the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The conjugated structure of thiophenes allows for efficient charge transport, making them essential components in electronic devices .

Pharmacological Properties

Thiophene-based compounds exhibit diverse pharmacological properties. Some examples include:

Drug Examples

Two notable drugs with thiophene frameworks are:

Synthetic Methods

Various synthetic methods lead to thiophene derivatives. These include:

Urease Inhibition

While not directly related to our compound, furan derivatives have been tested for urease inhibitory activity. Considering the structural similarity between furan and our compound, exploring its potential in this field could be interesting .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide. Given the interest in thiophene-based analogs for their biological activity , this compound could be a promising candidate for further investigation.

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S2/c1-16(12,13)11-6-9-2-3-10(14-9)8-4-5-15-7-8/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBUDEIFGXFTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide

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